molecular formula C4H8O B13782784 Tetrahydrofuran-3,3,4,4-D4

Tetrahydrofuran-3,3,4,4-D4

Cat. No.: B13782784
M. Wt: 76.13 g/mol
InChI Key: WYURNTSHIVDZCO-LNLMKGTHSA-N
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Description

Tetrahydrofuran-3,3,4,4-D4 is a deuterated derivative of tetrahydrofuran, a heterocyclic organic compound with the molecular formula C4H4D4O. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a solvent and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrofuran-3,3,4,4-D4 typically involves the deuteration of tetrahydrofuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3,3,4,4-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydrofuran-3,3,4,4-D4 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various organic reactions and as a reagent in the synthesis of deuterated compounds.

    Biology: It is employed in studies involving isotope effects and metabolic pathways.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism of action of Tetrahydrofuran-3,3,4,4-D4 is primarily related to its role as a solvent and reagent. It interacts with other molecules through hydrogen bonding and van der Waals forces. In biological systems, its deuterium atoms can influence metabolic pathways by altering reaction kinetics and enzyme interactions .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3,3,4,4-D4 is unique due to its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable in research applications where isotope effects are studied, and in the development of deuterated drugs with potentially enhanced efficacy and safety profiles .

Properties

Molecular Formula

C4H8O

Molecular Weight

76.13 g/mol

IUPAC Name

3,3,4,4-tetradeuteriooxolane

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i1D2,2D2

InChI Key

WYURNTSHIVDZCO-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(COCC1([2H])[2H])[2H]

Canonical SMILES

C1CCOC1

Origin of Product

United States

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